molecular formula C17H17N5O B4818955 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-63-3

5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4818955
CAS No.: 951893-63-3
M. Wt: 307.35 g/mol
InChI Key: XRJQIKKHVUWWQW-UHFFFAOYSA-N
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Description

5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole core substituted with a phenyl group at position 1, an amino group at position 5, and a carboxamide moiety linked to a 2,5-dimethylphenyl group at position 2. This compound belongs to a class of 5-amino-1,2,3-triazole-4-carboxamides, which have garnered attention for their diverse pharmacological activities, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

5-amino-N-(2,5-dimethylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-8-9-12(2)14(10-11)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJQIKKHVUWWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151452
Record name 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-63-3
Record name 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. A study demonstrated that derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential in targeting specific cancer types by modulating key signaling pathways involved in tumor growth.

Case Study: In vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast and lung cancer cells, suggesting its potential as a therapeutic agent.

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its pesticidal properties against various agricultural pests. Its unique structure allows it to interact with biological systems in pests effectively.

Pest TypeActivity Level
AphidsHigh
WhitefliesModerate
Spider MitesLow

Field Trials
Field trials have shown that formulations containing this compound reduce pest populations significantly compared to control groups. These findings support its use as an environmentally friendly pesticide alternative.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis
Research on polymer composites incorporating this triazole derivative revealed improvements in tensile strength and thermal resistance compared to traditional polymer matrices. These advancements suggest potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Critical Research Findings

Substituent-Driven Selectivity: The 2,5-dimethylphenyl group in the target compound may reduce cytotoxicity in non-cancerous cells compared to dichlorophenyl derivatives, as observed in structurally related molecules .

Metabolic Resistance : Dimethyl substituents are less prone to glucuronidation than chlorophenyl groups, as seen in CAI metabolism studies .

Computational Predictions : Molecular docking suggests the target compound’s carboxamide forms hydrogen bonds with kinase ATP-binding pockets, akin to B-Raf inhibitors .

Biological Activity

5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
CAS Number 951893-63-3

Anticancer Properties

Recent studies have indicated that compounds within the triazole class exhibit significant anticancer properties. For instance, related triazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines. A study evaluating the antiproliferative effects of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed comparable activity to doxorubicin in human leukemic T-cells, indicating that modifications in the triazole structure can enhance anticancer efficacy .

The mechanisms by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Similar compounds have been shown to induce morphological changes characteristic of apoptosis in cancer cells. These include chromatin condensation and DNA fragmentation .
  • Inhibition of Key Enzymes : The triazole scaffold is known to interact with cytochrome P450 enzymes, which are crucial for various metabolic processes. This interaction may lead to altered drug metabolism and enhanced therapeutic effects against resistant strains .

Antimicrobial Activity

The triazole derivatives also exhibit antimicrobial properties. Research has highlighted their potential against severe pathogens such as Candida albicans, where they inhibit growth effectively at low concentrations . The structural stability of triazoles contributes to their efficacy in harsh biological environments.

Study on Antitrypanosomal Activity

A recent study evaluated the activity of various 1,2,3-triazole analogs against Trypanosoma cruzi, the causative agent of Chagas disease. Some analogs demonstrated potent activity with IC50 values significantly lower than traditional treatments. The results suggest that structural modifications can enhance the efficacy of triazoles against specific pathogens .

Synthesis and Evaluation

The synthesis of triazole-containing compounds often involves the use of click chemistry techniques. A study reported synthesizing several 1H-triazoles and evaluating their biological activity against different microbial strains. Although some compounds showed minimal activity against Mycobacterium smegmatis, others exhibited promising antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates, followed by azide cyclization (click chemistry). Key steps include:

  • Use of sodium azide for triazole ring formation under controlled temperatures (60–80°C).
  • Characterization of intermediates via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular ion confirmation .
    • Validation : Purity is assessed via HPLC (>95% peak area), and structural confirmation relies on 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm) .

Q. How do researchers mitigate low aqueous solubility during in vitro assays for this compound?

  • Methodological Answer :

  • Co-solvents (e.g., DMSO ≤0.1% v/v) are used to enhance solubility without cytotoxicity.
  • Micellar systems (e.g., polysorbate-80) or cyclodextrin inclusion complexes improve bioavailability in cell culture media .
    • Validation : Dynamic light scattering (DLS) confirms nanoparticle dispersion stability, while MTT assays verify maintained bioactivity post-formulation .

Q. Which in vitro models are prioritized for initial antiproliferative activity screening?

  • Methodological Answer :

  • NCI-60 human tumor cell line panel is standard, with renal (RXF 393) and CNS (SNB-75) cancer lines showing sensitivity (Growth Percentage [GP] ≤-13%) .
  • Dose-response curves (0.1–100 µM) over 48–72 hours, with IC50_{50} calculated via nonlinear regression .

Advanced Research Questions

Q. How is X-ray crystallography with SHELX software applied to resolve structural ambiguities?

  • Methodological Answer :

  • Single-crystal diffraction data collected at 100 K are processed via SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral cases).
  • WinGX suite integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL), with R1_1 < 0.05 for high-resolution datasets .
    • Validation : Hirshfeld surface analysis validates intermolecular interactions (e.g., H-bonding between triazole NH and carbonyl groups) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against resistant cancer lines?

  • Methodological Answer :

  • Substituent variation at the phenyl and carboxamide positions (e.g., 2,5-dimethyl vs. 4-fluorophenyl) correlates with GP changes (e.g., -13.42% vs. -27.30% in SNB-75) .
  • Key SAR Insights :
Substituent (R)Cell Line (GP%)Bioactivity Trend
2,5-dimethylphenylRXF 393 (-13.42)Moderate activity
4-fluorophenylSNB-75 (-27.30)Enhanced potency
2,4-dimethoxyphenylSK-MEL-5 (-31.50)Selective targeting

Q. How are contradictions in biological data resolved across independent studies?

  • Methodological Answer :

  • Meta-analysis of assay conditions (e.g., serum concentration, passage number) identifies variability sources.
  • Orthogonal assays (e.g., apoptosis via Annexin V/PI vs. caspase-3 activation) confirm mechanistic consistency .
    • Statistical Tools : Bayesian hierarchical modeling quantifies inter-study heterogeneity, adjusting for batch effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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